molecular formula C12H24N2O4 B12974076 (S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid

(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid

Cat. No.: B12974076
M. Wt: 260.33 g/mol
InChI Key: LNORUCNOHFDDLN-QMMMGPOBSA-N
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Description

(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

(2S)-2-amino-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)18-10(17)14-12(4,5)7-6-8(13)9(15)16/h8H,6-7,13H2,1-5H3,(H,14,17)(H,15,16)/t8-/m0/s1

InChI Key

LNORUCNOHFDDLN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)CC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCC(C(=O)O)N

Origin of Product

United States

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